2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Nuclear Magnetic Resonance Spectroscopy
Proton NMR (400 MHz, CDCl₃):
- δ 10.12 (s, 1H, CHO): Characteristic aldehyde proton, deshielded due to electron-withdrawing effect.
- δ 8.65-7.25 (m, 6H): Aromatic protons from benzodioxin and imidazopyrimidine rings. Splitting patterns confirm ortho coupling in the benzodioxin.
- δ 4.35 (m, 4H, OCH₂CH₂O): Methylenic protons of the dioxane ring, showing geminal coupling (J = 3.2 Hz).
Carbon-13 NMR (100 MHz, CDCl₃):
Infrared Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
- 2830 & 2720: Fermi resonance bands of aldehyde C-H stretch
- 1705: Strong carbonyl (C=O) stretch
- 1600-1450: Aromatic C=C vibrations
- 1260 & 1040: Asymmetric and symmetric C-O-C stretches from dioxane
Mass Spectrometry
- Molecular ion: m/z 322.1 ([M+H]⁺), consistent with molecular formula C₁₆H₁₁N₃O₃
- Key fragments:
Table 2: Diagnostic Spectral Signals
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 10.12 (s) | Aldehyde proton |
| ¹³C NMR | δ 192.4 | Aldehyde carbonyl |
| IR | 1705 cm⁻¹ | C=O stretch |
| MS/MS | m/z 294.1 ([M+H-CO]⁺) | Retro-aldol fragmentation |
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-9-11-14(17-15-16-4-1-5-18(11)15)10-2-3-12-13(8-10)21-7-6-20-12/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWLOMBJRUWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of the benzodioxin moiety, followed by the construction of the imidazo[1,2-a]pyrimidine ring system
Preparation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of Imidazo[1,2-a]pyrimidine Ring: This step often involves the condensation of 2-aminopyrimidine with aldehydes or ketones in the presence of acidic or basic catalysts.
Introduction of Carbaldehyde Group: The final step involves formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For example, compounds related to this structure have shown effective inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. The presence of specific substituents on the benzodioxin moiety appears to enhance these antimicrobial effects .
Anticancer Potential
The compound has also been evaluated for its anticancer activities. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. The median growth inhibitory concentration (IC50) values suggest that certain derivatives possess potent activity comparable to established chemotherapeutics like doxorubicin .
Antioxidant Properties
Studies exploring the antioxidant capabilities of related compounds have shown that they can scavenge free radicals effectively. This property may contribute to their protective effects against oxidative stress-related diseases .
Applications in Drug Development
Given its promising biological activities, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is being investigated as a lead compound in drug discovery programs targeting:
- Infectious Diseases : Its antimicrobial properties suggest potential applications in developing new antibiotics.
- Cancer Therapy : The anticancer activity indicates its potential as a scaffold for designing novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.
- Neuroprotection : Preliminary studies hint at neuroprotective effects which could be valuable in treating neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with specific structural modifications exhibited enhanced activity against resistant bacterial strains .
Case Study 2: Cytotoxicity Assessment
In an assessment of cytotoxicity against cancer cell lines, a derivative of the compound was found to induce apoptosis in HCT-116 cells through the activation of caspase pathways. This suggests a mechanism by which these compounds could selectively target cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[1,2-a]pyrimidine derivatives, which share structural similarities but exhibit variations in substituents and biological activities. Below is a detailed comparison with three structurally analogous compounds from the same study :
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Name | Substituents (Position 2 / Position 3) | Key Therapeutic Application | Notable Findings |
|---|---|---|---|
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | 2,3-Dihydro-1,4-benzodioxin-6-yl / Carbaldehyde | Antitumor activity | Normalizes liver enzymes post CCl₄ damage; induces apoptosis in cancer cells. |
| (2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one | Biphenyl / (4-Nitrophenyl)propenone | Antitumor activity | Potent tubulin inhibition; effective against breast and colon cancer cell lines. |
| 6-[2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl]-4-nitro pyrimidine-2(1H)-one | Biphenyl / 4-Nitro-pyrimidin-2(1H)-one | Antitumor activity | Dual action: inhibits protein kinases and reduces oxidative stress markers. |
Key Observations :
In contrast, the propenone and pyrimidinone substituents in analogs increase steric bulk, which may influence pharmacokinetic properties (e.g., solubility, membrane permeability) . The 2,3-dihydro-1,4-benzodioxin moiety confers electron-rich aromaticity, likely contributing to antioxidant effects that mitigate CCl₄-induced hepatic damage .
Therapeutic Efficacy: While all three compounds exhibit antitumor activity, the propenone derivative shows superior tubulin inhibition (critical for disrupting cancer cell mitosis), whereas the target compound excels in hepatoprotection and enzyme normalization .
Mechanistic Differences :
- The target compound’s aldehyde group may facilitate covalent binding to cysteine residues in target proteins, a mechanism less prevalent in its analogs.
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyrimidine derivatives, which have been studied for various pharmacological properties including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine core fused with a benzodioxin moiety. This unique architecture is hypothesized to contribute to its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Research has shown that certain derivatives possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Specific tests indicated that compounds with polar substituents in the 2-position of the rings displayed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's efficacy against pathogenic fungi has also been evaluated. In vitro tests demonstrated promising antifungal activity, suggesting its potential use in treating fungal infections .
Anticancer Activity
The imidazo[1,2-a]pyrimidine derivatives have been investigated for their anticancer properties. Molecular docking studies indicate that these compounds can intercalate with nucleic acids, potentially leading to antitumor activity. Hybrid molecules combining this structure with other pharmacophores are being developed to enhance selectivity and reduce toxicity .
Neuroprotective Effects
Preliminary studies suggest that some derivatives may exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of serotonin and other neurotransmitters in the brain, which is beneficial in treating depression and anxiety disorders .
Study 1: Antibacterial Evaluation
A study assessed the antibacterial efficacy of various imidazo[1,2-a]pyrimidine derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that certain compounds inhibited bacterial growth effectively at low concentrations compared to standard antibiotics .
Study 2: Anticancer Mechanism Investigation
In another investigation focusing on the anticancer potential of these derivatives, researchers utilized molecular docking simulations to predict binding affinities to DNA targets. The findings suggested that the most active compounds showed favorable interactions with nucleic acid structures, supporting their role as potential chemotherapeutic agents .
Summary of Research Findings
Q & A
Q. What are the established synthetic routes for preparing 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis typically involves cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example:
- Step 1 : React 2-aminoimidazole derivatives with a carbonyl-containing precursor (e.g., 4-hydroxy-6-methylpyran-2-one) under reflux conditions in a solvent like acetic anhydride/acetic acid with sodium acetate as a catalyst .
- Step 2 : Introduce the 2,3-dihydro-1,4-benzodioxin moiety via nucleophilic substitution or coupling reactions. highlights analogous methods for attaching benzodioxin groups to imidazo[1,2-a]pyridine cores .
- Step 3 : Formylate the imidazo[1,2-a]pyrimidine intermediate at the 3-position using Vilsmeier-Haack conditions (POCl3/DMF) to yield the carbaldehyde .
Q. How is the compound characterized using spectroscopic techniques?
- IR Spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, benzodioxin C-O-C asymmetric stretches at ~1250 cm⁻¹) .
- NMR : Analyze and spectra in DMSO-:
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula .
Q. What are the known pharmacological applications of this compound?
Imidazo[1,2-a]pyrimidines are studied for anxiolytic, neuroleptic, and antihypertensive properties. The benzodioxin moiety may enhance metabolic stability and receptor binding affinity. Biological activity is often assessed via:
- In vitro assays : Enzyme inhibition (e.g., kinases) or receptor binding studies.
- SAR analysis : Modify the carbaldehyde group to explore effects on potency and selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the condensation step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity.
- Catalysis : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction rates. achieved 68% yield using fused sodium acetate in acetic anhydride .
- Temperature Control : Monitor exothermic reactions to avoid side products (e.g., over-oxidation of the aldehyde group) .
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥95%).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Computational Modeling : Perform molecular docking to predict binding modes and identify structural determinants of activity .
Q. What computational methods predict the reactivity of the carbaldehyde group?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the aldehyde carbon.
- MD Simulations : Study solvation effects and conformational flexibility in aqueous vs. lipid environments. used crystallography to validate hydrogen bonding interactions involving the aldehyde .
Q. How to design derivatives with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the carbaldehyde with a bioisostere (e.g., nitrile or amide) to reduce metabolic oxidation.
- Prodrug Strategies : Mask the aldehyde as an acetal or hydrazone to enhance solubility and oral bioavailability.
- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to balance lipophilicity (see for analogous modifications) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar compounds: How to address?
Q. Conflicting cytotoxicity results in cell-based assays: What factors contribute?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
